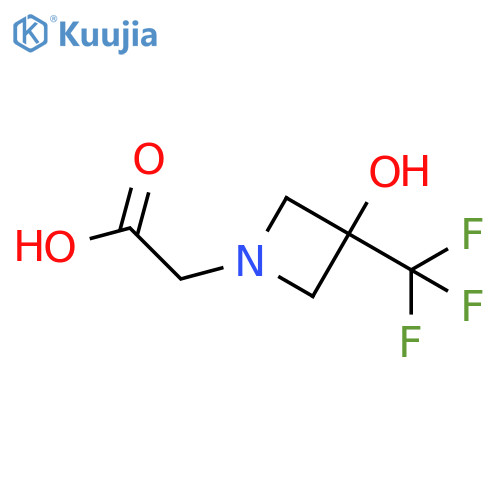Cas no 2091217-95-5 (2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid)

2091217-95-5 structure
商品名:2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
- 2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
-
- インチ: 1S/C6H8F3NO3/c7-6(8,9)5(13)2-10(3-5)1-4(11)12/h13H,1-3H2,(H,11,12)
- InChIKey: QFFICBWPVIVRIW-UHFFFAOYSA-N
- ほほえんだ: FC(C1(CN(CC(=O)O)C1)O)(F)F
2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-7226-10g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
| TRC | H171756-500mg |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 500mg |
$ 365.00 | 2022-06-04 | ||
| Life Chemicals | F1907-7226-0.5g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| TRC | H171756-1g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-7226-1g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| TRC | H171756-100mg |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
| Life Chemicals | F1907-7226-5g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7226-0.25g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7226-2.5g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 |
2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid 関連文献
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
2091217-95-5 (2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
